molecular formula C15H30O2 B12590148 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol CAS No. 651043-18-4

2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol

Cat. No.: B12590148
CAS No.: 651043-18-4
M. Wt: 242.40 g/mol
InChI Key: VREGOEIAMPPLQO-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C15H24O2. It is known for its unique structure, which includes two tert-butyl groups and a hydroxymethyl group attached to a cyclohexanol ring. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2,6-Di-tert-butyl-4-(carboxymethyl)cyclohexan-1-ol.

    Reduction: Formation of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexanol.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol is widely used in scientific research due to its stability and reactivity. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant properties and its effects on biological systems.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used as an additive in lubricants and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific pathways involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and used as a food preservative.

    2,6-Di-tert-butyl-4-hydroxymethylphenol: Similar structure but with a phenol ring instead of a cyclohexanol ring.

Uniqueness

2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol is unique due to its cyclohexanol ring structure, which imparts different chemical and physical properties compared to similar compounds with phenol rings. This uniqueness makes it valuable in specific applications where stability and reactivity are crucial.

Properties

IUPAC Name

2,6-ditert-butyl-4-(hydroxymethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h10-13,16-17H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREGOEIAMPPLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(CC(C1O)C(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729275
Record name 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651043-18-4
Record name 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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